3-(Benzyloxy)-6-bromo-2,4,5-trimethylpyridine

Buchwald-Hartwig amination Late-stage functionalization Protecting group strategy

This 3-(benzyloxy)-6-bromo-2,4,5-trimethylpyridine is the critical late-stage intermediate from a vitamin B6-derived synthetic route, equipped for robust Pd(0)-catalyzed Buchwald-Hartwig amination at C(6). The benzyloxy protecting group preserves the 3-hydroxyl functionality essential for antiangiogenic and anti-inflammatory activity, avoiding competing O-alkylation or dimerization. Procure high-purity (98%) material to build focused libraries of 6-aminopyridin-3-ols or to scale the key amination step without committing to the full six-step sequence.

Molecular Formula C15H16BrNO
Molecular Weight 306.20 g/mol
Cat. No. B13975633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzyloxy)-6-bromo-2,4,5-trimethylpyridine
Molecular FormulaC15H16BrNO
Molecular Weight306.20 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC(=C1OCC2=CC=CC=C2)C)Br)C
InChIInChI=1S/C15H16BrNO/c1-10-11(2)15(16)17-12(3)14(10)18-9-13-7-5-4-6-8-13/h4-8H,9H2,1-3H3
InChIKeyICOAJNSFUYXUPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Benzyloxy)-6-bromo-2,4,5-trimethylpyridine: Core Intermediate for Aminopyridinol Bioactives


3-(Benzyloxy)-6-bromo-2,4,5-trimethylpyridine (CAS 1444336-77-9) is a tri-substituted pyridine derivative that serves as a critical late-stage intermediate in a six-step synthetic route from pyridoxine·HCl (vitamin B6) to a broad family of 6-amino-2,4,5-trimethylpyridin-3-ol bioactive molecules [1]. Its structure combines a benzyloxy protecting group at the 3-position with a reactive bromine atom at the 6-position, a configuration enabling a palladium(0)-catalyzed Buchwald–Hartwig amination to introduce diverse amino substituents at C(6) [1]. This specific substitution pattern differentiates it from simpler 6-halo-2,4,5-trimethylpyridines by preserving the 3-hydroxyl functionality for downstream deprotection and biological activity [1]. Downstream products have demonstrated significant antiangiogenic and antitumor activity in chick chorioallantoic membrane (CAM) assays, as well as inhibitory effects on TNF-α-induced cell adhesion relevant to inflammatory bowel disease [2].

Why 3-(Benzyloxy)-6-bromo-2,4,5-trimethylpyridine Cannot Be Substituted by Generic Pyridine Intermediates


The substitution of 3-(benzyloxy)-6-bromo-2,4,5-trimethylpyridine with a superficially similar analog, such as 6-bromo-2,4,5-trimethylpyridin-3-ol, fundamentally alters the synthetic outcome. The benzyloxy group is not merely a structural decoration but a deliberate protective strategy for the 3-hydroxyl, which is essential for the antioxidant and antiangiogenic activities of the final 6-aminopyridin-3-ol products [1]. Using an unprotected 3-hydroxy intermediate risks competing side reactions (e.g., O-alkylation or oxidative dimerization) under Buchwald–Hartwig amination conditions, reducing yield and narrowing the scope of accessible amine coupling partners [1]. The bromine atom at the 6-position provides a specific oxidative addition site for palladium(0), and replacing it with a less reactive halogen (e.g., chlorine) or an unactivated hydrogen would necessitate harsher conditions or entirely different catalytic systems, compromising efficiency and the integrity of the benzyloxy group [1].

Quantitative Evidence for Selecting 3-(Benzyloxy)-6-bromo-2,4,5-trimethylpyridine Over Structurally Similar Intermediates


Buchwald–Hartwig Amination Scope: 3-Benzyloxy Protection Enables a Wider Range of Amino Substituents

In the synthesis of 6-amino-2,4,5-trimethylpyridin-3-ols, the key intermediate 3-(benzyloxy)-6-bromo-2,4,5-trimethylpyridine (13) undergoes palladium(0)-catalyzed Buchwald–Hartwig amination to introduce various amino groups at the C(6)-position. This approach explicitly 'renders an expanded scope of amino substituents' [1]. In contrast, direct amination of the unprotected analog 6-bromo-2,4,5-trimethylpyridin-3-ol is less reported and likely limited by the unprotected hydroxyl group's potential to participate in undesired side reactions, as the authors of the synthetic strategy specifically designed the benzyloxy protection to achieve this expanded scope [1].

Buchwald-Hartwig amination Late-stage functionalization Protecting group strategy

Comparison of Downstream Bioactivity: Aminopyridinols Derived from This Intermediate Show Superior Potency to 5-ASA in Anti-IBD Models

6-Heteroarylamino-2,4,5-trimethylpyridin-3-ols, synthesized via palladium-catalyzed amination of 3-(benzyloxy)-6-bromo-2,4,5-trimethylpyridine, were evaluated for inhibition of TNF-α-induced monocyte adhesion to colonic epithelial cells, an in vitro model for inflammatory bowel disease. The best analog, 16a, exhibited an IC50 of 0.29 μM, approximately five orders of magnitude better than the positive control 5-aminosalicylic acid (5-ASA) [1]. While this bioactivity is a property of the final compound, it demonstrates the enabling role of this specific intermediate in generating highly potent molecules; intermediates lacking the benzyloxy-protected 3-hydroxyl (and thus incapable of yielding the parent 6-aminopyridin-3-ol scaffold) cannot access this activity class.

Inflammatory bowel disease TNF-α inhibition Cell adhesion assay

Validated Six-Step Route from Inexpensive Vitamin B6 to Key Amination Intermediate

The synthetic route to 3-(benzyloxy)-6-bromo-2,4,5-trimethylpyridine (13) is a six-step sequence from pyridoxine·HCl (vitamin B6), a cheap and abundant starting material [1]. The overall sequence includes acetonide protection, oxidation, benzylation, deprotection, and bromination steps. While specific yield data for each step is not detailed in the available abstract, the publication validates the feasibility of the route and its scalability for analog library production [1]. In contrast, alternative synthetic approaches to a 6-bromo-2,4,5-trimethylpyridine scaffold from petrochemical-derived pyridine starting materials may involve more expensive reagents or less regioselective bromination, making the vitamin B6-derived route economically and strategically advantageous for medicinal chemistry laboratories.

Process chemistry Scalable synthesis Pyridoxine hydrochloride

Critical Role in Multigram-Scale Aminopyridinol Library Production for Biological Screening

The 2014 European Journal of Medicinal Chemistry paper describes the preparation of multiple 6-amino-2,4,5-trimethylpyridin-3-ol analogs using compound 13 as the common intermediate for the key Buchwald–Hartwig amination step [1]. This approach generated sufficient quantities of diverse analogs for antiangiogenic screening in the CAM assay, where several compounds showed high levels of activity [1]. The late-stage diversification strategy enabled by the 3-benzyloxy-6-bromo substitution pattern is a hallmark of efficient library synthesis for SAR studies. Using an unprotected or differently protected intermediate would require additional protection/deprotection steps, reducing overall throughput.

Medicinal chemistry Library synthesis Structure-activity relationship (SAR)

Practical Application Scenarios for 3-(Benzyloxy)-6-bromo-2,4,5-trimethylpyridine in Drug Discovery and Chemical Biology Research


Parallel Synthesis of Aminopyridinol Libraries for Antiangiogenic Drug Discovery

Medicinal chemistry teams can use 3-(benzyloxy)-6-bromo-2,4,5-trimethylpyridine as a universal starting material for a parallel synthesis array. The compound's bromine atom at C(6) undergoes a robust Buchwald–Hartwig amination with a diverse set of commercially available primary and secondary amines, generating a focused library of 6-aminopyridin-3-ol precursors after benzyl deprotection [1]. This approach directly mirrors the published route that yielded analogs with high antiangiogenic activity in the CAM assay [1], enabling structure-activity relationship exploration around the C(6)-amino substituent while maintaining the critical 2,4,5-trimethyl-3-hydroxypyridine core.

Synthesis of 6-Heteroarylamino-2,4,5-trimethylpyridin-3-ols for IBD Target Validation

Research groups investigating novel therapies for inflammatory bowel disease can procure this intermediate to synthesize analogs described in the 2018 Bioorganic & Medicinal Chemistry Letters study. Using palladium-catalyzed coupling with heteroaryl amines, scientists can access 6-heteroarylamino-2,4,5-trimethylpyridin-3-ols that have demonstrated IC50 values as low as 0.29 μM against TNF-α-induced monocyte adhesion—a cellular phenotype directly implicated in IBD pathogenesis [2]. The compound thus serves as the crucial entry point for reproducing and expanding upon published structure-activity relationships in this therapeutic area.

Process Chemistry Route Scouting for Scalable Aminopyridinol API Intermediate Production

Process chemists evaluating scalable routes to 6-aminopyridin-3-ol-based active pharmaceutical ingredients (APIs) can assess the pyridoxine·HCl-based synthesis of compound 13 as a cost-effective alternative to de novo pyridine construction. The route starts from a bulk vitamin (B6), uses standard transformations (acetonide protection, Swern oxidation, benzylation, deprotection, bromination), and delivers the key amination substrate [1]. Procurement of high-purity compound 13 allows direct investigation of the critical Buchwald–Hartwig step's scalability, catalyst loading optimization, and amine scope expansion without committing to the full six-step sequence in-house.

Chemical Biology Probe Development Targeting PI3K/Akt-Mediated Angiogenesis

Chemical biologists studying the PI3K/Akt signaling pathway in angiogenesis can use compound 13-derived aminopyridinols as tool compounds. The published mechanism of action indicates that these molecules suppress angiogenesis by inhibiting the PI3K/Akt pathway downstream of VEGF and serotonin signaling [1]. By procuring this intermediate and coupling it with functionalized amines (e.g., biotinylated, fluorescent, or photoaffinity-tagged amines), researchers can generate chemical probes for target identification, pull-down assays, or cellular imaging studies to elucidate the molecular targets of this antiangiogenic chemotype.

Quote Request

Request a Quote for 3-(Benzyloxy)-6-bromo-2,4,5-trimethylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.